molecular formula C13H8ClNOSe B12699621 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- CAS No. 81744-06-1

1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl-

Cat. No.: B12699621
CAS No.: 81744-06-1
M. Wt: 308.63 g/mol
InChI Key: GSGCUMAHCJUQGR-UHFFFAOYSA-N
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Description

1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is a selenium-containing heterocyclic compound. Selenium compounds are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and phenyl groups in the structure may impart additional reactivity and specificity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- typically involves the cyclization of appropriate precursors containing selenium, chlorine, and phenyl groups. Common synthetic routes may include:

    Cyclization Reactions: Using selenium-containing reagents and appropriate catalysts.

    Substitution Reactions: Introducing chlorine and phenyl groups through electrophilic or nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity. This could include:

    Catalysis: Using metal catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- may undergo various chemical reactions, including:

    Oxidation: Forming selenium oxides or other oxidized derivatives.

    Reduction: Reducing the selenium center to form selenides.

    Substitution: Replacing chlorine or phenyl groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or nitric acid.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Metal catalysts like palladium or platinum.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenium oxides, while substitution reactions may produce various functionalized derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development, particularly for its selenium-containing structure.

    Industry: Utilizing its unique properties in materials science and catalysis.

Mechanism of Action

The mechanism by which 1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- exerts its effects may involve:

    Molecular Targets: Interacting with specific enzymes or receptors.

    Pathways: Modulating biochemical pathways related to oxidative stress or cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzisoselenazol-3(2H)-one: Without the chlorine and phenyl groups.

    6-Chloro-2-phenylbenzisoselenazol: Lacking the 3(2H)-one moiety.

    Other Selenium-Containing Heterocycles: Such as selenazoles or selenadiazoles.

Uniqueness

1,2-Benzisoselenazol-3(2H)-one, 6-chloro-2-phenyl- is unique due to the combination of selenium, chlorine, and phenyl groups, which may confer distinct reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

81744-06-1

Molecular Formula

C13H8ClNOSe

Molecular Weight

308.63 g/mol

IUPAC Name

6-chloro-2-phenyl-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H8ClNOSe/c14-9-6-7-11-12(8-9)17-15(13(11)16)10-4-2-1-3-5-10/h1-8H

InChI Key

GSGCUMAHCJUQGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C=C(C=C3)Cl

Origin of Product

United States

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